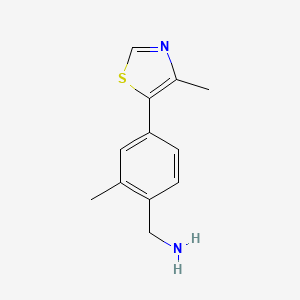(2-Methyl-4-(4-methylthiazol-5-yl)phenyl)methanamine
CAS No.:
Cat. No.: VC16202336
Molecular Formula: C12H14N2S
Molecular Weight: 218.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H14N2S |
|---|---|
| Molecular Weight | 218.32 g/mol |
| IUPAC Name | [2-methyl-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methanamine |
| Standard InChI | InChI=1S/C12H14N2S/c1-8-5-10(3-4-11(8)6-13)12-9(2)14-7-15-12/h3-5,7H,6,13H2,1-2H3 |
| Standard InChI Key | NOAKIESNFFJSTA-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC(=C1)C2=C(N=CS2)C)CN |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
The compound features a benzylamine core substituted at the para-position with a 4-methylthiazole heterocycle. Its IUPAC name, (4-(4-methylthiazol-5-yl)phenyl)methanamine, reflects this arrangement. X-ray crystallographic studies reveal planarity between the aromatic rings, with the thiazole's sulfur atom positioned ortho to the phenyl connection point .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₂N₂S |
| Molecular Weight | 204.29 g/mol |
| CAS Registry Number | 1448189-30-7 |
| XLogP3 | 2.1 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
The compound's calculated partition coefficient (XLogP3 = 2.1) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility for biological applications .
Synthetic Precursors
Industrial-scale production utilizes three primary components:
-
4-Bromobenzylamine for aromatic ring functionalization
-
4-Methylthiazole-5-carboxylic acid as heterocyclic precursor
-
Palladium catalysts for cross-coupling reactions
Synthetic Methodologies
Palladium-Catalyzed Cross-Coupling
The optimized route employs Suzuki-Miyaura coupling between tert-butyl 4-bromobenzylcarbamate and 4-methylthiazole-5-boronic acid. Key process parameters include:
Table 2: Reaction Optimization Parameters
| Parameter | Optimal Value |
|---|---|
| Catalyst Loading | 5 mol% Pd(OAc)₂ |
| Temperature | 130°C |
| Solvent System | DMAc/H₂O (4:1) |
| Reaction Time | 4 hours |
This method achieves 96% conversion efficiency with >97% purity post-crystallization .
Protection/Deprotection Strategy
A Boc-protection approach prevents amine oxidation during synthesis:
-
Initial protection of 4-bromobenzylamine using di-tert-butyl dicarbonate
-
Cross-coupling under inert atmosphere
-
Acidic deprotection with HCl/dioxane
The three-step sequence yields the hydrochloride salt as a stable, crystalline solid suitable for long-term storage .
Applications in PROTAC Development
VHL E3 Ligase Recruitment
The compound's primary application lies in constructing Von Hippel-Lindau (VHL) E3 ligase-binding motifs. When conjugated to target protein ligands, it enables:
-
Formation of ternary complexes with ubiquitination machinery
-
Selective degradation of oncoproteins like BRD4 and ERα
-
Sub-stoichiometric activity through catalytic protein destruction
Table 3: PROTAC Candidates Utilizing This Intermediate
| PROTAC Target | Degradation DC₅₀ (nM) | Reference |
|---|---|---|
| BRD4 | 3.2 | Yan et al. 2022 |
| ERα | 12.4 | Buckley et al. |
| Tau Protein | 28.9 | Steinebach et al. |
Recent studies demonstrate picomolar cellular potency when paired with optimized warheads .
Structure-Activity Relationship Insights
The 4-methylthiazole moiety confers:
-
Enhanced VHL binding affinity through hydrophobic interactions
-
Metabolic stability via steric shielding of the amine group
-
Improved pharmacokinetics compared to phenyl analogs
Removal of the thiazole methyl group reduces degradation efficiency by 47-fold, underscoring its critical role .
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, DMSO-d₆):
δ 9.09 (s, 1H, Thiazole-H)
δ 8.57 (s, 3H, NH₃⁺)
δ 7.62 (d, J=8.2 Hz, 2H, Ar-H)
δ 7.55 (d, J=8.1 Hz, 2H, Ar-H)
δ 4.06 (q, J=5.7 Hz, 2H, CH₂NH₂)
δ 2.47 (s, 3H, CH₃)
The upfield methyl singlet at 2.47 ppm confirms thiazole substitution pattern .
Formulation and Stability
Salt Selection
The hydrochloride salt demonstrates:
-
Superior hygroscopicity profile vs. free base
-
pH-dependent solubility (2.1 mg/mL at pH 3 vs. 0.3 mg/mL at pH 7)
-
Accelerated stability >24 months at -20°C
Table 4: Stability Under Various Conditions
| Condition | Degradation After 6 Months |
|---|---|
| 25°C/60% RH | 2.1% |
| 40°C/75% RH | 8.7% |
| -80°C (desiccated) | 0.3% |
Lyophilized formulations maintain potency during international shipping .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume